Home > Products > Screening Compounds P44858 > 5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid -

5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

Catalog Number: EVT-5267422
CAS Number:
Molecular Formula: C21H21N3O6
Molecular Weight: 411.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Potential Starting Materials: The synthesis of “5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid” could potentially involve the reaction of a substituted chalcone like (E)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one with a suitable hydrazine derivative, followed by modifications to introduce the pentanoic acid moiety. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Synthetic Strategies: Various synthetic approaches like one-pot synthesis, multistep synthesis, or microwave-assisted synthesis could be explored to optimize the yield and purity of the target molecule. [, , , ]
Molecular Structure Analysis
  • Spectroscopic Techniques: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be crucial for confirming the structure and analyzing the purity of the synthesized compound. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Crystallography: If suitable crystals can be obtained, X-ray crystallography would provide detailed information about the three-dimensional structure and conformation of the molecule. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Biological Activity:

  • Enzyme Inhibition Assays: Given the presence of pyrazoline and pentanoic acid moieties, the synthesized compound could be screened for potential inhibitory activity against enzymes like tyrosinase or those involved in inflammatory pathways. [, ]
  • Antimicrobial Activity: The molecule could be tested for potential antibacterial or antifungal activity against various microbial strains. [, ]
  • Cytotoxicity Assays: The cytotoxic effects of the compound could be evaluated against cancer cell lines to explore its potential as an anticancer agent. [, , ]

1. 1-[5-(3,5-Dimethoxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone []

  • Compound Description: This compound contains a central acetylpyrazoline ring, similar to the dihydropyrazole ring in the target compound. It also features two benzene rings with methoxy substituents. []

2. N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide []

  • Compound Description: This compound is synthesized through the reaction of a dihydropyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide. []

3. 1-[3-(4-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone []

  • Compound Description: This compound is prepared by reacting (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one with hydrazine hydrate in acetic acid. The crystal packing is stabilized by weak C—H⋯O hydrogen bonds. []

4. 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one []

  • Compound Description: This compound shows the central 4,5-dihydro-1H-pyrazole ring adopting an envelope conformation with the CH grouping as the flap. The molecule exhibits intermolecular interactions in the crystal structure, including C—H⋯Cl and C—H⋯O hydrogen bonds forming chains along [-201], and C—H⋯π interactions. []

5. 1-{3-(4-Methylphenyl)-5-[5-(2-nitrophenyl)furan-2-yl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone []

    6. 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone []

      7. 4-((1-(3-Nitrophenyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl)benzoic acid []

      • Compound Description: This compound, identified as a potential 3CLpro non-peptidic inhibitor for COVID-19, exhibits promising pharmacological properties based on in silico analysis. It demonstrates potential as a Fusarinine-C ornithinesterase inhibitor and exhibits favorable absorption and distribution characteristics. []

      8. 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1) Benzenesulfonamide []

      • Compound Description: This synthesized pyrazoline compound demonstrates potential as a tyrosinase inhibitor candidate, although its inhibitory activity is lower than the positive control, kojic acid. It exhibits an IC50 value of 262.15 µM against tyrosinase from Agaricus bisporus. []

      9. 4-(3-(4-Bromophenyl))-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) Benzenesulfonamide (Compound B8) []

      • Compound Description: This synthetic pyrazoline derivative exhibits toxicological effects on rainbow trout. Exposure to the compound induced oxidative stress in the liver and gills of the fish, leading to increased malondialdehyde levels and decreased glutathione peroxidase (GPx) and superoxide dismutase (SOD) activities. Additionally, it caused significant alterations in hematological parameters, suggesting potential for acute anemia. []

      10. 5-(4-Propoxybenzylidene)-2-[3-(4-chlorophenyl)-5-[4(propan-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one []* Compound Description: This compound contains a thiazole ring linked to the pyrazole ring, and its molecular structure, electronic properties, and vibrational spectra have been extensively studied using DFT calculations. []* Relevance: While this compound shares the core 4,5-dihydro-1H-pyrazole structure with 5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid, it features distinct structural elements, including a thiazole ring and a propoxybenzylidene group. These differences might contribute to differing biological activities.

      11. 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles []* Compound Description: These are two distinct classes of novel heterocyclic compounds synthesized using pyrazolin-N-thioamides as intermediates. Their structures have been confirmed through X-ray crystallography, showcasing their unique architectures. []* Relevance: Both classes of compounds share the central 4,5-dihydro-1H-pyrazole ring with 5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid. The presence of triazole and thiazole rings in these related compounds highlights the structural diversity within this chemical space and emphasizes the potential for exploring various heterocyclic modifications around the central pyrazoline core.

      12. 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole []* Compound Description: This compound contains a thiazole ring directly linked to the pyrazoline moiety, and its crystal structure has been elucidated, revealing its specific molecular conformation. []* Relevance: This compound emphasizes the recurring theme of a central 4,5-dihydro-1H-pyrazole ring, also present in 5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid. It highlights the diversity achievable by introducing different substituents, like bromo and fluoro groups, onto the phenyl rings attached to the pyrazoline core.

      13. 4-(3-(2-Chlorophenyl)-5-(2-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-yl) Benzenesulfonamide (EMP-1) []* Compound Description: This pyrazoline derivative shows potential as an anti-breast cancer agent based on molecular docking and dynamic studies. It exhibits a binding energy of -7.17 kcal/mol, suggesting strong interaction with the target protein. Its spatial arrangement resembles that of doxorubicin, a known anticancer drug. []* Relevance: This compound and 5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid belong to the same chemical class, featuring a central 4,5-dihydro-1H-pyrazole ring and substituted phenyl rings. The presence of a methoxyphenyl group in both compounds, although at different positions, further emphasizes their structural similarity. This shared scaffold suggests potential commonalities in their pharmacological properties.

      14. 4‐[5‐aryl‐3‐(thiophen‐2‐yl)‐4,5‐dihydro‐1H‐pyrazol‐1‐yl] benzenesulfonamides []* Compound Description: These compounds exhibit potent inhibition against acetylcholinesterase (AChE), human carbonic anhydrase I (hCA I), and hCA II enzymes. They demonstrated Ki values in the nanomolar range for all three enzymes, indicating their strong inhibitory potential. Electronic structure calculations and molecular docking studies were performed to understand their inhibition mechanism and support the experimental findings. []* Relevance: These compounds share the core 4,5-dihydro-1H-pyrazole ring structure with 5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid. The presence of aryl and benzenesulfonamide substituents in both the related compounds and the target compound highlights the potential for modulating biological activity by varying these groups.

      15. 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles []* Compound Description: This class of compounds features a thiazole ring linked to the pyrazoline core, and their crystal structures reveal a planar conformation with one fluorophenyl group oriented perpendicular to the molecular plane. The presence of two independent molecules in the asymmetric unit is a notable structural feature. []* Relevance: This class shares the central 4,5-dihydro-1H-pyrazole ring with 5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid. The incorporation of triazole and thiazole rings, along with fluorophenyl substituents, exemplifies the structural diversity attainable around the pyrazoline core and suggests potential avenues for modifying the target compound's properties.

      18. 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4,5-dihydro-1H pyrozol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole (CPDFT) []* Compound Description: Theoretical calculations using DFT have been performed on this compound to investigate its molecular structure, electronic properties, and vibrational spectra. The study also explored potential ligand-protein interactions through docking studies. []* Relevance: This compound highlights the recurring use of the 4,5-dihydro-1H-pyrazole ring system, also present in 5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid. The presence of various substituents like chlorophenyl, fluorophenyl, and propane-2-yl groups on the pyrazoline ring underscores the potential for structural diversification.

      19. 2‐(3‐methyl‐5‐oxo‐4, 5‐dihydro‐1h‐pyrazol‐1‐yl) quinazolin‐4(3H)‐one []* Compound Description: A series of derivatives of this compound have been synthesized using a simple, efficient, and economical methodology involving polyphosphoric acid as a catalyst. []* Relevance: This compound and 5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid both contain a central dihydropyrazole ring, emphasizing the importance of this motif in medicinal chemistry. The differing heterocyclic frameworks, quinazolinone in this compound versus the open-chain structure in the target, illustrate the diverse applications of the core pyrazoline unit.

      20. 3-(2-(5-phenyl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidin-6-yl)propanoate []* Compound Description: This compound features a pyrimidine ring linked to the pyrazole moiety and has been structurally characterized through X-ray crystallography, revealing its three-dimensional conformation and packing arrangement. []* Relevance: This molecule and 5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid share the fundamental 4,5-dihydro-1H-pyrazole structural motif. The inclusion of a pyrimidine ring and a styryl group in this compound, as opposed to the simpler phenyl rings and carboxylic acid side chain in the target compound, demonstrates the diverse structural modifications possible within this chemical space.

      21. 1-[(5-Hydroxy-5-trifluoromethyl-3-substituted-4,5-dihydro-1H-pyrazol-1-yl)-3-(5-trifluoromethyl-1H-pyrazol-3-yl)propan-1-ones []* Compound Description: This class of novel bisheterocyclic compounds is synthesized from levulinic acid, with the key step involving the cyclocondensation of a pyrazole-containing hydrazine with trifluoromethylated alkenones. []* Relevance: These compounds, while containing a dihydropyrazole ring similar to 5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid, are distinguished by their bisheterocyclic nature, incorporating two connected pyrazole rings. The presence of trifluoromethyl and hydroxy substituents further differentiates these compounds from the target.

      22. 4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole []* Compound Description: This compound incorporates two pyrazole rings, one of which is part of a dihydropyrazole system, linked via a thiazole ring. The molecule's crystal structure has been determined, revealing its complex three-dimensional conformation and the presence of intermolecular C—H⋯Cl interactions. []* Relevance: This complex molecule shares the 4,5-dihydro-1H-pyrazole unit with 5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid, highlighting the versatility of this core structure in building diverse molecular architectures. The presence of a second pyrazole ring, a triazole ring, and halogenated phenyl rings in this compound emphasizes the significant structural variations possible.

      24. 2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-8H-indeno[1,2-d]thiazole []* Compound Description: This molecule features an indenothiazole group linked to the pyrazole ring. Its crystal structure, elucidated using X-ray diffraction, reveals the presence of C—H...N interactions and π–π stacking, contributing to its molecular assembly in the solid state. []* Relevance: Sharing the central 4,5-dihydro-1H-pyrazole moiety with 5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid, this compound emphasizes the structural diversity achievable by introducing various substituents and heterocyclic systems. The presence of an indenothiazole group, as opposed to simpler aromatic rings in the target compound, highlights this diversity.

      25. 2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-[(4-fluorophenyl)diazenyl]-4-methylthiazole []* Compound Description: This compound features a diazenyl group linked to the thiazole ring, a structural element not present in the target compound. Its crystal structure reveals the presence of intermolecular C—H⋯F contacts. []* Relevance: Sharing the central 4,5-dihydro-1H-pyrazole ring with 5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid, this compound incorporates a diazenyl group linked to a thiazole ring. This difference in structure highlights the possibility of introducing various functional groups and modifying the target compound's properties.

      26. 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) []* Compound Description: This compound was investigated for its effects on antioxidant enzymes and hematological parameters in rainbow trout. The study explored its potential for inducing oxidative stress and impacting blood cell parameters. []* Relevance: This compound emphasizes the importance of the 4,5-dihydro-1H-pyrazole ring, shared with 5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid, as a core structure in medicinal chemistry. The presence of halogenated and methoxy-substituted phenyl rings in both compounds further highlights their structural similarities and potential for biological activity.

      27. 3-(4-chlorophenyl)-5-(thiophene-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and 3-(4-methoxyphenyl)-5-(thiophene-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamide []* Compound Description: These two carbothioamide derivatives containing a thiophene ring have been synthesized and characterized using various techniques, including XRD, FT-IR, UV-Vis spectroscopies, Hirshfeld topology analysis, and DFT calculations. They have also been subjected to molecular docking studies to explore their potential biological activities. []* Relevance: Both compounds share the central 4,5-dihydro-1H-pyrazole ring with 5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid. The presence of a thiophene ring in these compounds, contrasting with the phenyl rings in the target compound, highlights the possibility of introducing heterocyclic variations.

      28. 3-(3-Aryl-4,5-dihydro-1H-pyrazol-5-yl)-2-(trifluoromethyl)-1,8-naphthyridines []* Compound Description: This class of compounds, synthesized using a multi-step procedure, incorporates a naphthyridine ring system linked to the pyrazoline moiety. They have been evaluated for their antibacterial and antifungal activities. []* Relevance: While these compounds share the core 4,5-dihydro-1H-pyrazole ring with 5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid, their structural complexity is significantly higher due to the presence of a naphthyridine ring system and trifluoromethyl substituents.

      30. 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone []* Compound Description: This compound features a 4-bromophenyl group and a 4-fluorophenyl group attached to the central 4,5-dihydro-1H-pyrazole ring. Its crystal structure reveals the presence of weak C—H⋯O and C—H⋯F hydrogen bonds, influencing its packing arrangement. []* Relevance: This compound shares the core 4,5-dihydro-1H-pyrazole ring with 5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid. The presence of halogenated phenyl rings in both compounds, although with different substitution patterns, suggests potential similarities in their chemical properties.

      31. 1-[5-(Anthracen-9-yl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one []* Compound Description: This compound features an anthracene ring system directly attached to the pyrazoline ring. Its crystal structure shows a significant distortion of the anthracene moiety due to steric repulsion with neighboring atoms. []* Relevance: This compound shares the central 4,5-dihydro-1H-pyrazole ring with 5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid and both compounds possess a nitrophenyl group, although at different positions. The presence of a bulky anthracene ring system in this compound, contrasting with the phenyl rings in the target compound, highlights the possibility of introducing significant steric hindrance around the pyrazoline core.

      32. 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines []* Compound Description: These compounds contain a pyrimidine ring linked to the pyrazole moiety. Their synthesis involves a cyclocondensation reaction catalyzed by titanium or boron reagents. []* Relevance: This class shares the central 4,5-dihydro-1H-pyrazole ring with 5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid, highlighting the significance of this scaffold in medicinal chemistry. The presence of a pyrimidine ring and a styryl group in these compounds, contrasting with the simpler phenyl and pentanoic acid substituents in the target compound, demonstrates the diverse range of structural modifications possible.

      33. 1-(5-(anthracen-9-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one []* Compound Description: This compound features an anthracene ring directly attached to the central 4,5-dihydro-1H-pyrazole ring, and its crystal structure has been determined. []* Relevance: This compound shares the core 4,5-dihydro-1H-pyrazole ring with 5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid. The presence of the large, polycyclic anthracene ring system in this compound highlights the possibility of incorporating bulky substituents onto the pyrazoline core.

      34. 2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole []* Compound Description: This compound features a thiazole ring directly linked to the pyrazoline ring, and its crystal structure reveals a complex conformation with significant twisting between the aromatic rings. The presence of an inversion twin during crystal growth adds complexity to its solid-state structure. []* Relevance: This compound shares the central 4,5-dihydro-1H-pyrazole ring with 5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid. The presence of a thiazole ring and triazole ring in this compound highlights the potential for incorporating various heterocycles onto the pyrazoline core.

      35. 4-(Benzofuran-2-yl)-2-[3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole []* Compound Description: This molecule incorporates a benzofuran ring linked to the pyrazoline moiety through a thiazole ring. Crystallographic analysis reveals intermolecular C—H...F interactions and π–π stacking contributing to its packing arrangement in the solid state. []* Relevance: Sharing the central 4,5-dihydro-1H-pyrazole ring system with 5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid, this compound demonstrates the structural diversity achievable through the inclusion of a benzofuran ring and a thiazole linker. This contrast highlights the potential for modifying the target compound by incorporating different heterocyclic systems.

      36. 4-trifluoromethyl-2-(5-aryl-3-styryl-1H-pyrazol-1yl)-pyrimidines and 5-aryl-3-styryl-1-carboxamidino-1H-pyrazoles []* Compound Description: These compounds, featuring a pyrimidine or a carboxamidine group attached to the pyrazole ring, were evaluated for their antioxidant and antimicrobial activities. []* Relevance: Both sets of compounds share the core 4,5-dihydro-1H-pyrazole unit with 5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid. The presence of a styryl group and the introduction of trifluoromethylated pyrimidine or carboxamidine moieties in these compounds, compared to the methoxyphenyl and pentanoic acid groups in the target compound, illustrates the diverse structural modifications possible around the central pyrazoline ring.

      Properties

      Product Name

      5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

      IUPAC Name

      5-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

      Molecular Formula

      C21H21N3O6

      Molecular Weight

      411.4 g/mol

      InChI

      InChI=1S/C21H21N3O6/c1-30-17-10-8-14(9-11-17)18-13-19(15-4-2-5-16(12-15)24(28)29)23(22-18)20(25)6-3-7-21(26)27/h2,4-5,8-12,19H,3,6-7,13H2,1H3,(H,26,27)

      InChI Key

      VGUXHXLBEGGGGO-UHFFFAOYSA-N

      SMILES

      COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CCCC(=O)O

      Canonical SMILES

      COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CCCC(=O)O

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.